9,11-Anhydro-12-hydroxy Fusidic Acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 9,11-Anhydro-12-hydroxy Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) on the ribosome . EF-G plays a crucial role in the translocation of the peptidyl-tRNA from the A site to the P site on the ribosome, a critical step in protein synthesis .
Mode of Action
This compound interacts with its target by binding to EF-G after translocation and GTP (guanosine-5’-triphosphate) hydrolysis . This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . It’s important to note that this compound can only bind to EF-G in the ribosome after GTP hydrolysis .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects the overall protein production in the bacteria, disrupting their normal cellular functions and growth . The downstream effects of this disruption can lead to the death of the bacteria, making this compound an effective antibacterial agent .
Pharmacokinetics
It is known that fusidic acid, a related compound, is primarily eliminated by non-renal mechanisms, and a proportion of the drug is metabolized to seven or more breakdown products that can be detected in bile . The ADME properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By interfering with protein synthesis, this compound prevents bacteria from producing essential proteins, leading to their death . This makes this compound an effective agent against bacterial infections .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph
Biochemical Analysis
Biochemical Properties
9,11-Anhydro-12-hydroxy Fusidic Acid plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It specifically targets the elongation factor G (EF-G) on the ribosome, preventing the translocation step during protein synthesis . This inhibition disrupts the production of essential proteins required for bacterial growth and survival. Additionally, this compound interacts with various enzymes, including chloramphenicol acetyltransferase, further enhancing its antibacterial efficacy .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interfering with protein synthesis, leading to the accumulation of incomplete polypeptides and subsequent cell death . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in bacterial cells, leading to DNA damage and apoptosis . The impact on gene expression includes the upregulation of stress response genes and the downregulation of genes involved in cell division and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the elongation factor G (EF-G) in its GDP-bound state . This binding locks the EF-G in a conformation that prevents the release of GDP, thereby inhibiting the translocation of the ribosome along the mRNA . This action effectively halts protein synthesis, leading to the bacteriostatic effect of the compound. Additionally, this compound can inhibit other enzymes, such as chloramphenicol acetyltransferase, contributing to its broad-spectrum antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in bacterial populations . The compound remains effective in short-term applications, with significant antibacterial activity observed within the first 24 hours of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively treats bacterial infections without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The enzymes involved in these pathways include cytochrome P450s and glucuronosyltransferases . These metabolic processes result in the formation of inactive metabolites that are excreted via the bile and urine . The compound’s metabolism can affect its pharmacokinetics and overall efficacy in treating infections .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound can bind to plasma proteins, which facilitates its distribution throughout the body . The transporters and binding proteins involved in this process include albumin and other serum proteins . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antibacterial effects . The compound can also localize to the ribosomes, where it interacts with the elongation factor G (EF-G) to inhibit protein synthesis . Post-translational modifications, such as acetylation, can influence the compound’s targeting to specific cellular compartments . These modifications can enhance the compound’s stability and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Anhydro-12-hydroxy Fusidic Acid involves the dehydration of fusidic acid, leading to the formation of the anhydro derivative. Specific reaction conditions, such as temperature and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes, followed by chemical modification to achieve the desired anhydro derivative. The process is designed to be cost-effective and scalable, ensuring a consistent supply for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 9,11-Anhydro-12-hydroxy Fusidic Acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 9,11-Anhydro-12-hydroxy Fusidic Acid is used as a reference standard for analytical methods and as a starting material for the synthesis of other complex molecules .
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and to develop new antibacterial agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in treating bacterial infections resistant to conventional antibiotics .
Industry: In the industrial sector, this compound is used in the development of new materials and as a biochemical tool in various applications .
Comparison with Similar Compounds
Fusidic Acid: The parent compound, known for its antibacterial properties.
21-COOH Fusidic Acid Derivatives: These include ethanamides, anilides, and benzyl amides, which have been synthesized for enhanced antibacterial activity.
Uniqueness: 9,11-Anhydro-12-hydroxy Fusidic Acid is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic advantages over its parent compound and other derivatives .
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCBWOTZOGLGKD-IWGYCJSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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